molecular formula C19H19FN4O B12244417 3-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole

3-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole

Cat. No.: B12244417
M. Wt: 338.4 g/mol
InChI Key: PLFPQWRHVICCPV-UHFFFAOYSA-N
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Description

3-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert specific functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and aryl groups.

Scientific Research Applications

3-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development. Its interactions with biological targets are of particular interest.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may serve as a lead compound for the development of new drugs.

    Industry: The compound’s unique properties make it suitable for use in materials science, including the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole is unique due to its specific combination of heterocyclic structures, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

3-[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole

InChI

InChI=1S/C19H19FN4O/c20-13-4-5-15-17(10-13)25-23-18(15)12-6-8-24(9-7-12)19-14-2-1-3-16(14)21-11-22-19/h4-5,10-12H,1-3,6-9H2

InChI Key

PLFPQWRHVICCPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Origin of Product

United States

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